molecular formula C25H24N4O6S B11441549 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11441549
M. Wt: 508.5 g/mol
InChI Key: WRQDPXOHSTZOBL-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with phthalic anhydride to form an intermediate, which is then reacted with 2-(4-sulfamoylphenyl)ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Common reagents used in industrial synthesis include phthalic anhydride, 4-methoxybenzylamine, and 2-(4-sulfamoylphenyl)ethylamine .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C25H24N4O6S

Molecular Weight

508.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34)

InChI Key

WRQDPXOHSTZOBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O

Origin of Product

United States

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